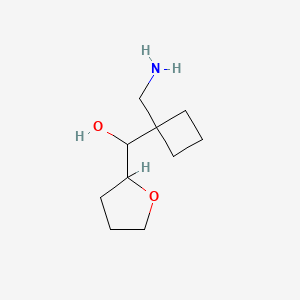
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is a compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a complex organic molecule that features both an aminomethyl group attached to a cyclobutyl ring and a tetrahydrofuran-2-yl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol typically involves multiple steps. One common method includes the reaction of di-tert-butyl dicarbonate with [1-(aminomethyl)cyclobutyl]methanol in dichloromethane at room temperature for 40 hours . This is followed by treatment with ammonium chloride in dichloromethane for a short period . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aminomethyl and tetrahydrofuran-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, while the tetrahydrofuran-2-yl group may influence the compound’s solubility and bioavailability. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Aminomethyl)cyclobutyl)methanol: This compound shares the aminomethyl and cyclobutyl groups but lacks the tetrahydrofuran-2-yl moiety.
Tetrahydrofuran-2-ylmethanol: This compound contains the tetrahydrofuran-2-yl group but does not have the aminomethyl and cyclobutyl groups.
Uniqueness
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclobutyl]-(oxolan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h8-9,12H,1-7,11H2 |
InChI-Schlüssel |
LUQBIESYCPTVRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(C2(CCC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)


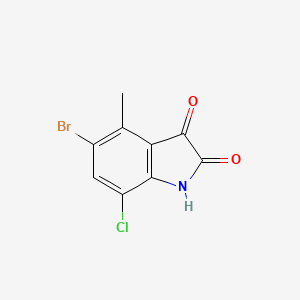
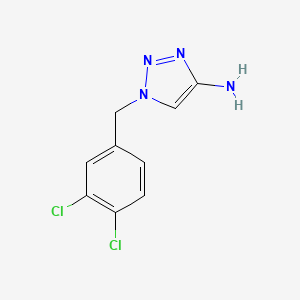

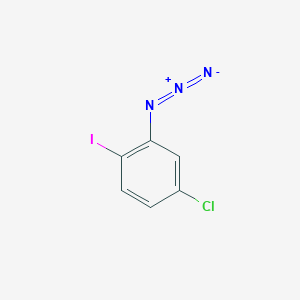

![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13629316.png)
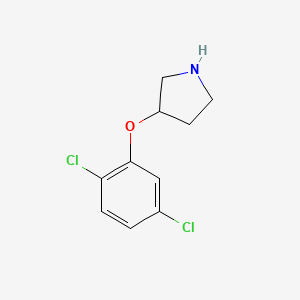


![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
